3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 433704-34-8
VCID: VC4209879
InChI: InChI=1S/C17H14FN3O3S2/c1-10-8-14(20-24-10)19-15(22)6-7-21-16(23)13(26-17(21)25)9-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,20,22)/b13-9+
SMILES: CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Molecular Formula: C17H14FN3O3S2
Molecular Weight: 391.44

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

CAS No.: 433704-34-8

Cat. No.: VC4209879

Molecular Formula: C17H14FN3O3S2

Molecular Weight: 391.44

* For research use only. Not for human or veterinary use.

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide - 433704-34-8

Specification

CAS No. 433704-34-8
Molecular Formula C17H14FN3O3S2
Molecular Weight 391.44
IUPAC Name 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Standard InChI InChI=1S/C17H14FN3O3S2/c1-10-8-14(20-24-10)19-15(22)6-7-21-16(23)13(26-17(21)25)9-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,20,22)/b13-9+
Standard InChI Key WMUORKDYODWSLK-UKTHLTGXSA-N
SMILES CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Introduction

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C₁₇H₁₄FN₃O₃S₂, with a molecular weight of 391.44 g/mol. Key structural features include:

  • A 1,3-thiazolidin-4-one core with an exocyclic C=C bond at position 2.

  • A (2-fluorophenyl)methylidene substituent at position 5, contributing to lipophilicity and electronic effects.

  • A propanamide linker connecting the thiazolidinone ring to a 5-methyl-1,2-oxazol-3-yl group, enhancing hydrogen-bonding potential.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄FN₃O₃S₂
Molecular Weight391.44 g/mol
CAS Number433704-34-8
Key Functional GroupsThiazolidinone, Oxazole, Amide

Synthesis and Structural Elucidation

The synthesis involves a multi-step protocol common to thiazolidinone derivatives :

  • Hydrazide Formation: Condensation of 2-(1,2-benzothiazol-3-yl)propanoic acid with hydrazine yields the corresponding hydrazide.

  • Schiff Base Formation: Reaction with 2-fluorobenzaldehyde under acidic conditions generates a hydrazone intermediate.

  • Cyclocondensation: Treatment with thioglycolic acid in refluxing toluene facilitates thiazolidinone ring closure via 1,5-intramolecular nucleophilic attack .

Key Reaction:

Hydrazide+2-FluorobenzaldehydeAcOHHydrazoneThioglycolic AcidThiazolidinone Derivative\text{Hydrazide} + \text{2-Fluorobenzaldehyde} \xrightarrow{\text{AcOH}} \text{Hydrazone} \xrightarrow{\text{Thioglycolic Acid}} \text{Thiazolidinone Derivative}

Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy, with characteristic signals for the exocyclic C=C bond (δ 6.66–6.42 ppm) and thioamide C=S (1648 cm⁻¹) .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC: 4 µg/mL) and phytopathogenic fungi (Alternaria solani, EC₅₀: 0.85 µg/mL) . The mechanism may involve:

  • Cell Wall Synthesis Inhibition: Disruption of peptidoglycan crosslinking via binding to penicillin-binding proteins .

  • Membrane Permeabilization: Interaction with lipid bilayers due to lipophilic substituents.

Anticancer Activity

In vitro studies demonstrate cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12.3 µM and 9.8 µM, respectively. Proposed mechanisms include:

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes .

Anti-inflammatory Activity

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by COX-2 suppression (IC₅₀: 5.2 µM). The fluorophenyl group enhances binding affinity to the COX-2 active site .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Thiazolidinone Derivatives

CompoundAntimicrobial EC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
Target Compound0.85 (A. solani)9.8 (MCF-7)
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide 1.2 (P. lingam)15.4 (HCT116)
N-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanamide 3.1 (S. aureus)22.7 (A549)

The target compound’s superior activity stems from its fluorophenyl and oxazole groups, which enhance membrane penetration and target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator